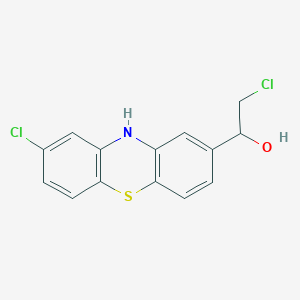
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol typically involves the chlorination of phenothiazine derivatives. One common method involves the reaction of 10H-phenothiazine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions on the phenothiazine ring . The resulting intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their neuroleptic and antipsychotic effects, and this compound is investigated for similar therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol involves its interaction with various molecular targets. In biological systems, it can bind to dopamine receptors, inhibiting their activity and exerting neuroleptic effects. The compound may also interact with other neurotransmitter receptors, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar neuroleptic properties.
Prochlorperazine: Used as an antiemetic and antipsychotic agent.
Perphenazine: Known for its antipsychotic effects and used in the treatment of schizophrenia.
Uniqueness
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol is unique due to its specific substitution pattern on the phenothiazine ring, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives .
Propiedades
Número CAS |
51043-57-3 |
|---|---|
Fórmula molecular |
C14H11Cl2NOS |
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
2-chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol |
InChI |
InChI=1S/C14H11Cl2NOS/c15-7-12(18)8-1-3-13-10(5-8)17-11-6-9(16)2-4-14(11)19-13/h1-6,12,17-18H,7H2 |
Clave InChI |
KTBPCZUVVPFAEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(CCl)O)NC3=C(S2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















